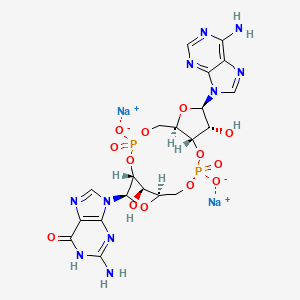

2',3'-cGAMP sodium salt

Description

BenchChem offers high-quality 2',3'-cGAMP sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-cGAMP sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H22N10Na2O13P2 |

|---|---|

Molecular Weight |

718.4 g/mol |

IUPAC Name |

disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |

InChI Key |

CNVCOPPPOWRJAV-DQNSRKNCSA-L |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of 2',3'-cGAMP: A Technical Guide to a Pivotal Second Messenger in Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens. A critical component of this system is the ability to detect foreign or misplaced nucleic acids, such as cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. The discovery of the cyclic GMP-AMP synthase (cGAS)-STING (Stimulator of Interferon Genes) pathway revolutionized our understanding of cytosolic DNA sensing. Central to this pathway is the identification of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) as the first cyclic dinucleotide second messenger in metazoans. This technical guide provides a comprehensive overview of the seminal discovery of 2',3'-cGAMP, detailing the key experiments, methodologies, and quantitative data that established its role as a pivotal signaling molecule in innate immunity.

The Hunt for the Cytosolic DNA Sensor and its Messenger

Prior to the discovery of 2',3'-cGAMP, it was known that cytosolic double-stranded DNA (dsDNA) triggers a robust type I interferon (IFN) response, and that this response was dependent on the endoplasmic reticulum-resident protein STING. However, the direct sensor of cytosolic DNA and the mechanism by which it communicated with STING remained elusive. Groundbreaking work from the laboratory of Zhijian "James" Chen led to the identification of both the sensor, cGAS, and the second messenger it produces, 2',3'-cGAMP.[1][2]

The initial breakthrough came from elegant biochemical fractionation experiments.[1] Cytoplasmic extracts from cells transfected with DNA were found to contain a soluble factor capable of activating STING. This factor was heat-stable and sensitive to nuclease treatment, suggesting it was a nucleic acid-based molecule.

Experimental Protocols: The Discovery Workflow

The identification of 2',3'-cGAMP was a meticulous process involving biochemical purification, functional assays, and sophisticated analytical techniques.

Preparation of STING-Activating Cytoplasmic Extracts

The foundational step was to generate a cell lysate containing the unknown STING-activating molecule.

-

Cell Culture and Stimulation: Murine fibrosarcoma L929 cells, which mount a robust IFN response to cytosolic DNA, were cultured in large quantities. To induce the production of the STING activator, these cells were transfected with a synthetic dsDNA, such as interferon-stimulatory DNA (ISD).[2]

-

Cell Lysis and Fractionation: After incubation, the cells were harvested and lysed using hypotonic buffer followed by Dounce homogenization to release the cytoplasmic contents while keeping the nuclei intact. The lysate was then subjected to ultracentrifugation to separate the soluble cytoplasmic fraction (S100) from the membrane and organelle fraction (P100). The STING-activating activity was found to be in the S100 fraction.

Biochemical Purification of the STING Activator

The soluble cytoplasmic extract was subjected to a series of purification steps to isolate the active component.

-

Heat and Nuclease Treatment: The S100 fraction was first heated to denature and precipitate most proteins, followed by treatment with nucleases to degrade DNA and RNA. The STING-activating activity remained in the soluble fraction, indicating the activator was a small, non-proteinaceous, and nuclease-resistant molecule.[2]

-

Chromatography: The heat-stable, nuclease-resistant extract was then subjected to multiple rounds of chromatography, including anion-exchange and reverse-phase high-performance liquid chromatography (HPLC). At each step, fractions were collected and tested for their ability to activate STING.

STING Activation Assays

To track the STING-activating factor during purification, a robust and sensitive assay was required.

-

IRF3 Dimerization Assay (Native PAGE): A hallmark of STING activation is the phosphorylation and subsequent dimerization of the transcription factor IRF3. A native polyacrylamide gel electrophoresis (PAGE) assay was used to separate the monomeric and dimeric forms of IRF3.

-

Protocol:

-

Permeabilize STING-containing cells (e.g., L929 cells) with a gentle detergent like digitonin.

-

Incubate the permeabilized cells with the HPLC fractions.

-

Lyse the cells and prepare whole-cell extracts.

-

Resolve the proteins on a 7.5% native polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane and perform immunoblotting using an antibody specific for IRF3. The appearance of a higher molecular weight band corresponding to the IRF3 dimer indicates STING activation.[3]

-

-

Identification by Mass Spectrometry

The purified active fraction was analyzed by high-resolution mass spectrometry to determine its chemical identity.

-

Sample Preparation: The purified active fraction from HPLC was concentrated and desalted.

-

LC-MS/MS Analysis: The sample was subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer was operated in negative ion mode.

-

The analysis revealed a parent ion with a mass-to-charge ratio (m/z) consistent with a cyclic GMP-AMP molecule.

-

Fragmentation analysis (MS/MS) of the parent ion produced characteristic daughter ions, confirming the presence of both guanosine (B1672433) and adenosine (B11128) monophosphate.[2][4]

-

Characterization of the Unique Phosphodiester Linkages

Initial mass spectrometry identified the molecule as cGAMP, but the precise nature of the phosphodiester bonds was a critical question. Unlike bacterial cyclic dinucleotides which typically have two 3'-5' linkages, the mammalian cGAMP was found to be unique.

-

Enzymatic Digestion and NMR: A combination of enzymatic digestion with specific phosphodiesterases and nuclear magnetic resonance (NMR) spectroscopy of the synthetically produced molecule confirmed the presence of one canonical 3'-5' phosphodiester bond and an unusual 2'-5' phosphodiester bond. This novel molecule was thus named 2',3'-cGAMP.[5]

Direct Binding to STING

To confirm that 2',3'-cGAMP is the direct ligand for STING, radiolabeled binding assays were performed.

-

Radiolabeled Filter Binding Assay Protocol:

-

Radiolabeling: Synthesize [³²P]-labeled 2',3'-cGAMP in vitro using purified cGAS, [α-³²P]GTP, and unlabeled ATP.

-

Incubation: Incubate purified recombinant STING protein with [³²P]-2',3'-cGAMP in a binding buffer.

-

Competition: In parallel reactions, include increasing concentrations of unlabeled ("cold") 2',3'-cGAMP or other cyclic dinucleotides (e.g., c-di-GMP) as competitors.

-

Filtration: Pass the incubation mixtures through a nitrocellulose membrane under vacuum. Proteins and bound ligands are retained on the membrane, while unbound ligands pass through.

-

Washing: Wash the membranes with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the membranes using a scintillation counter. The displacement of the radiolabeled ligand by the unlabeled competitor is used to determine the binding affinity (Kd).[3]

-

Quantitative Data

The discovery of 2',3'-cGAMP was accompanied by rigorous quantitative analysis that highlighted its potency and specificity as a STING agonist.

| Parameter | Ligand | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 2',3'-cGAMP | ~3.79 nM | Human STING (in vitro) | [6] |

| c-di-GMP | ~1.21 µM | Human STING (in vitro) | [6] | |

| 3',3'-cGAMP | ~1.04 µM | Human STING (in vitro) | [6] | |

| 2',2'-cGAMP | ~287 nM | Human STING (in vitro) | [6] | |

| Cellular Activation (EC50) for IFN-β Induction | 2',3'-cGAMP | ~15-42 nM | L929 cells | [6] |

| c-di-GMP | >500 nM | L929 cells | [6] | |

| cGAS Enzymatic Kinetics (Prokaryotic Homolog) | ||||

| Km for ATP | - | 393.0 ± 15.3 µM | In vitro | [5] |

| kcat for ATP | - | 2.4 ± 0.3 min⁻¹ | In vitro | [5] |

| Km for GTP | - | 94.2 ± 11.1 µM | In vitro | [5] |

| kcat for GTP | - | 2.6 ± 0.2 min⁻¹ | In vitro | [5] |

Visualizing the Discovery and Pathway

cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to type I interferon gene expression.

Experimental Workflow for 2',3'-cGAMP Discovery

Caption: A simplified workflow illustrating the key experimental steps in the discovery of 2',3'-cGAMP.

2',3'-cGAMP as a Second Messenger

References

- 1. Cyclic GMP-AMP synthase is a cytosolic DNA sensor that activates the type I interferon pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic GMP-AMP is an endogenous second messenger in innate immune signaling by cytosolic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Genesis of an Immune Sentinel: A Technical Guide to 2',3'-cGAMP Synthesis by cGAS

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system, critical for detecting cytosolic DNA, a hallmark of infection and cellular damage. At the heart of this pathway lies the enzymatic synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) by cGAS. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning 2',3'-cGAMP synthesis, offering a comprehensive resource for researchers and professionals in immunology and drug development. We delve into the structural basis of cGAS activation, the catalytic process of 2',3'-cGAMP formation, and the downstream signaling cascade it initiates. This document consolidates key quantitative data, presents detailed experimental protocols for studying cGAS activity, and provides visual representations of the critical pathways and experimental workflows.

Introduction: The cGAS-STING Pathway - A Guardian of Cellular Integrity

The cellular cytoplasm is typically devoid of double-stranded DNA (dsDNA). Its presence serves as a potent danger signal, indicating pathogen invasion (by viruses or bacteria) or endogenous cellular stress, such as mitochondrial damage or the formation of micronuclei.[1] The cGAS-STING pathway has evolved to recognize this misplaced DNA and initiate a robust innate immune response.[2]

The central player in this surveillance system is the enzyme cyclic GMP-AMP synthase (cGAS).[3] Upon encountering cytosolic dsDNA, cGAS undergoes a significant conformational change, leading to its activation.[4] Activated cGAS utilizes adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) as substrates to synthesize the unique cyclic dinucleotide, 2',3'-cGAMP.[5] This molecule is distinguished by its mixed phosphodiester linkages (2'-5' and 3'-5'), which sets it apart from canonical cyclic dinucleotides.[6]

2',3'-cGAMP then functions as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum.[5] This binding event triggers a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, orchestrating an antiviral and anti-proliferative cellular state.[7] Given its pivotal role, the cGAS-STING pathway is a prime target for therapeutic intervention in a range of diseases, including infectious diseases, autoimmune disorders, and cancer.

The Molecular Architecture of cGAS Activation

The activation of cGAS is a tightly regulated, multi-step process initiated by the binding of dsDNA. Understanding the structural and molecular determinants of this process is crucial for deciphering its function and for the rational design of therapeutic modulators.

Domain Organization of cGAS

Human cGAS is a 522-amino acid protein characterized by a flexible, positively charged N-terminal domain and a conserved C-terminal catalytic domain.[2] The N-terminal region is implicated in DNA binding and cellular localization, while the C-terminal domain houses the nucleotidyltransferase activity responsible for 2',3'-cGAMP synthesis.[8] A key feature within the catalytic domain is a zinc-thumb motif, which plays a critical role in DNA recognition and proper orientation for catalysis.[9][10]

The "Ladder-of-Ladders" Model of DNA Recognition and cGAS Activation

Upon binding to dsDNA, cGAS monomers dimerize, forming a 2:2 complex with two molecules of DNA.[4][11] This interaction is primarily electrostatic, with positively charged residues on the cGAS surface engaging with the negatively charged phosphate (B84403) backbone of the DNA.[2] The binding of dsDNA induces a significant conformational change in cGAS, particularly in the activation loop, which unmasks the catalytic pocket and aligns key residues for catalysis.[4]

Structural studies have revealed a "ladder-of-ladders" assembly, where cGAS dimers stack along the length of the dsDNA, with a preference for longer DNA molecules (>45 base pairs) for robust activation.[11] This cooperative binding mechanism ensures that cGAS is preferentially activated by substantial stretches of cytosolic DNA, preventing spurious activation by small DNA fragments.

The Catalytic Symphony: Enzymatic Synthesis of 2',3'-cGAMP

Once activated, cGAS orchestrates a precise two-step enzymatic reaction to synthesize 2',3'-cGAMP from ATP and GTP.

The Two-Step Catalytic Mechanism

The synthesis of 2',3'-cGAMP proceeds through the formation of a linear intermediate. In the first step, cGAS catalyzes a nucleophilic attack by the 2'-hydroxyl group of GTP on the α-phosphate of ATP, forming a linear dinucleotide with a 2'-5' phosphodiester bond (pppG(2',5')A).[12] In the second step, the 3'-hydroxyl group of the adenosine in the linear intermediate attacks the α-phosphate of the guanosine, leading to the cyclization of the molecule and the formation of the 3'-5' phosphodiester bond, releasing pyrophosphate.[12] This unique combination of 2'-5' and 3'-5' linkages is a hallmark of cGAS activity in metazoans.

Key Catalytic Residues and Metal Ion Dependence

The active site of cGAS contains several conserved acidic residues that are essential for catalysis, coordinating the binding of ATP, GTP, and divalent metal ions.[8] The reaction is dependent on the presence of divalent cations, with manganese (Mn²⁺) and magnesium (Mg²⁺) being effective cofactors.[4] Metal ions play a crucial role in neutralizing the negative charges of the phosphate groups of the nucleotide substrates and in positioning them correctly within the active site for catalysis.

Quantitative Insights into cGAS Function

A quantitative understanding of the enzymatic and binding properties of cGAS is essential for building accurate models of its function and for the development of targeted therapies.

Enzyme Kinetics

The following table summarizes the key kinetic parameters for human cGAS. These values can vary depending on the specific experimental conditions, such as the length and concentration of the activating DNA.

| Parameter | Substrate | Value | Reference |

| KM | ATP | 393.0 ± 15.3 µM | [4] |

| GTP | 94.2 ± 11.1 µM | [4] | |

| kcat | 2.4 ± 0.3 min⁻¹ | [4] | |

| kcat/KM | ATP | 5.9 x 10⁻³ µM⁻¹min⁻¹ | [4] |

| GTP | 2.8 x 10⁻² µM⁻¹min⁻¹ | [4] |

Table 1: Michaelis-Menten kinetic parameters for human cGAS. The data indicate a higher affinity for GTP over ATP.

DNA Binding Affinity

The affinity of cGAS for dsDNA is a critical determinant of its activation. The dissociation constant (Kd) for this interaction has been measured using various techniques.

| cGAS Construct | DNA Ligand | Kd | Technique | Reference |

| Full-length human cGAS | 45 bp dsDNA | ~90 nM | Fluorescence Anisotropy | [10] |

| Human cGAS catalytic domain | 45 bp dsDNA | ~10 µM | Fluorescence Anisotropy | [10] |

| Full-length human cGAS | 60 bp dsDNA | 18.9 pmol (protein) for 18.9 pmol (DNA) | EMSA | [13] |

Table 2: DNA binding affinities of human cGAS. The full-length protein exhibits significantly higher affinity for dsDNA compared to the catalytic domain alone, highlighting the importance of the N-terminal domain in DNA binding.

Downstream Signaling: From 2',3'-cGAMP to Immune Activation

The synthesis of 2',3'-cGAMP is the initiating event in a signaling cascade that culminates in a potent innate immune response.

Caption: The cGAS-STING signaling pathway.

Upon its synthesis, 2',3'-cGAMP binds to the dimeric STING protein, inducing a conformational change that facilitates its translocation from the endoplasmic reticulum to the Golgi apparatus.[2] In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of genes encoding type I interferons and other inflammatory cytokines.[2] These secreted cytokines then act in an autocrine and paracrine manner to establish an antiviral state in the surrounding tissue.

Experimental Protocols

The study of cGAS function relies on a variety of biochemical and cell-based assays. This section provides detailed methodologies for key experiments.

In Vitro cGAS Activity Assay

This protocol describes the in vitro synthesis of 2',3'-cGAMP using purified cGAS and its detection by thin-layer chromatography (TLC).[14]

Materials:

-

Purified recombinant human cGAS (e.g., residues 157-522)

-

45 bp dsDNA (e.g., interferon stimulatory DNA - ISD)

-

Reaction Buffer (50 mM Tris-HCl pH 7.5, 35 mM KCl, 5 mM Mg(OAc)₂, 1 mM DTT)

-

ATP and GTP stock solutions (e.g., 10 mM)

-

[α-³²P]ATP

-

Alkaline Phosphatase

-

TLC plate (e.g., cellulose (B213188) F)

-

Developing Solvent (e.g., 1 M ammonium (B1175870) acetate, pH 3.5)

-

Phosphorimager

Procedure:

-

Prepare the reaction mixture in a final volume of 20 µL.

-

To the reaction buffer, add cGAS to a final concentration of 1 µM.

-

Add the 45 bp dsDNA to a final concentration that ensures cGAS saturation.

-

Add ATP and GTP to a final concentration of 25 µM each.

-

Spike the reaction with ~1 µCi of [α-³²P]ATP.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by heating at 95°C for 5 minutes.

-

Treat the reaction products with alkaline phosphatase to dephosphorylate any remaining ATP.

-

Spot the reaction mixture onto a TLC plate.

-

Develop the TLC plate using the developing solvent.

-

Dry the TLC plate and visualize the radiolabeled 2',3'-cGAMP using a phosphorimager.

Caption: Workflow for an in vitro cGAS activity assay.

Quantification of 2',3'-cGAMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of 2',3'-cGAMP from biological samples.[2][15]

Materials:

-

Cell or tissue lysate

-

Acetonitrile, Methanol, Water

-

LC-MS/MS system (e.g., AB Sciex QTRAP® 4000)

-

2',3'-cGAMP standard

-

Internal standard (e.g., ¹³C₁₀,¹⁵N₅-2',3'-cGAMP)

Procedure:

-

Extraction:

-

Lyse cells or homogenize tissue in a cold extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1 v/v/v).

-

Add a known amount of internal standard to each sample.

-

Vortex and incubate on ice.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Dry the supernatant under vacuum.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in an appropriate mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Separate 2',3'-cGAMP from other cellular components using a suitable LC column and gradient.

-

Detect and quantify 2',3'-cGAMP using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the 2',3'-cGAMP standard.

-

Calculate the concentration of 2',3'-cGAMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Electrophoretic Mobility Shift Assay (EMSA) for cGAS-DNA Interaction

EMSA is a common technique to study the binding of proteins to nucleic acids in vitro.[12][13]

Materials:

-

Purified cGAS protein

-

Labeled dsDNA probe (e.g., with a fluorescent dye like Cy3 or a radioisotope like ³²P)

-

Binding Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5% glycerol, 1 mM DTT)

-

Non-denaturing polyacrylamide gel

-

Electrophoresis buffer (e.g., 0.5x TBE)

-

Gel imaging system (fluorescent scanner or phosphorimager)

Procedure:

-

Label the dsDNA probe of interest.

-

Prepare binding reactions by mixing the labeled DNA probe with increasing concentrations of purified cGAS protein in the binding buffer.

-

Incubate the reactions at room temperature for 20-30 minutes to allow for complex formation.

-

Add a loading dye to the reactions.

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Perform electrophoresis at a constant voltage in a cold room or with a cooling system.

-

Visualize the DNA bands on the gel using an appropriate imaging system. The formation of a slower-migrating band compared to the free probe indicates the formation of a cGAS-DNA complex.

Conclusion and Future Directions

The synthesis of 2',3'-cGAMP by cGAS is a critical event in the innate immune response to cytosolic DNA. This guide has provided a comprehensive overview of the molecular mechanisms governing this process, from the structural basis of cGAS activation to the catalytic synthesis of this unique second messenger. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers seeking to further unravel the complexities of the cGAS-STING pathway and to develop novel therapeutics targeting this crucial signaling axis.

Future research will likely focus on several key areas, including a more detailed understanding of the regulation of cGAS activity by post-translational modifications and interacting proteins, the mechanisms of 2',3'-cGAMP transport between cells, and the development of highly specific and potent small molecule modulators of cGAS for the treatment of a wide range of human diseases. The continued exploration of this fundamental aspect of innate immunity holds immense promise for advancing our understanding of host-pathogen interactions and for the development of next-generation immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of 2′3′-cGAMP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Human cGAS catalytic domain has an additional DNA-binding interface that enhances enzymatic activity and liquid-phase condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2',3'-cGAMP | AAT Bioquest [aatbio.com]

- 7. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 9. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Mechanism of Double-stranded DNA Sensing through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An SPR-based analysis of cGAS substrate KD and steady-state KM values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. med.upenn.edu [med.upenn.edu]

- 13. researchgate.net [researchgate.net]

- 14. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Deep Dive into STING Activation: A Technical Guide to the 2',3'-cGAMP-Mediated Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of Stimulator of Interferon Genes (STING) activation by its endogenous ligand, 2',3'-cyclic GMP-AMP (2',3'-cGAMP). We will explore the intricate structural interactions, the critical conformational changes that drive signal initiation, and the subsequent downstream signaling cascade. This guide provides structured quantitative data for key interactions and detailed protocols for pivotal experiments, serving as a comprehensive resource for professionals in immunology and drug discovery.

The cGAS-STING Pathway: An Overview of Cytosolic DNA Sensing

The cGAS-STING pathway is a fundamental component of the innate immune system, tasked with detecting the presence of cytosolic double-stranded DNA (dsDNA), a danger signal indicating viral infection or cellular damage.[1][2] Upon encountering dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and synthesizes the second messenger 2',3'-cGAMP from ATP and GTP.[1][3][4] This cyclic dinucleotide is the direct ligand for STING, a transmembrane protein resident in the endoplasmic reticulum (ER).[1][3] The binding of 2',3'-cGAMP to STING initiates a signaling cascade that is crucial for host defense.

Activated STING translocates from the ER to the Golgi apparatus.[1][5][6][7][8] This trafficking is a critical step where STING recruits and activates TANK-binding kinase 1 (TBK1).[1][3][5][9] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2][3][10] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a potent antiviral and antitumor immune response.[1][3][10][11]

Caption: The canonical cGAS-STING signaling pathway.

The Molecular Choreography: 2',3'-cGAMP Binding and STING's Conformational Shift

The activation of STING is a structurally orchestrated event initiated by the binding of 2',3'-cGAMP. In its inactive state, STING exists as a dimer on the ER membrane.[1][6] The cytoplasmic ligand-binding domain (LBD) of the dimer forms a characteristic V-shaped or "butterfly-like" structure.[3][8]

The binding of a single molecule of 2',3'-cGAMP occurs within a deep cleft at the dimer interface.[12] This interaction is highly specific, stabilized by a network of hydrogen bonds and π-stacking interactions with residues from both STING protomers.[3][13]

This binding event is not a simple lock-and-key interaction; it is a dynamic process that induces a profound conformational change. The most significant rearrangement is a 180° rotation of the LBD relative to the transmembrane domain.[6][10][14][15] This rotation, coupled with the closure of a "lid" region over the ligand-binding pocket, transitions the STING dimer from an open, inactive state to a closed, compact, and active conformation.[6][10][16] This structural shift is the linchpin of activation, as it unmasks surfaces on the STING dimer that are necessary for the assembly of higher-order oligomers.[6][10][17] This oligomerization is an absolute requirement for the recruitment of TBK1 and the propagation of the downstream signal.[4][9][10][17][18][19]

Caption: STING activation involves a major conformational change and oligomerization.

Quantitative Data on the STING:cGAMP Interaction

The binding interaction between STING and its ligands has been quantitatively characterized using various biophysical techniques. The equilibrium dissociation constant (Kd) is a key measure of binding affinity, with lower values indicating a stronger interaction. 2',3'-cGAMP binds to human STING with significantly higher affinity than other cyclic dinucleotide isomers.

| Ligand | STING Variant | Kd Value | Experimental Method | Reference(s) |

| 2',3'-cGAMP | Human (Wild Type) | 3.79 nM - 9.23 nM | ITC, SPR | [20][21] |

| 2',3'-cGAMP | Human (Wild Type) | ~4.0 nM | ITC, SPR | [20] |

| SN-011 (Inhibitor) | Human (Wild Type) | 4.03 nM | SPR | [21] |

| 2',2'-cGAMP | Human (Wild Type) | 287 nM | Not Specified | [20] |

Key Experimental Protocols

The elucidation of the STING activation mechanism has been made possible by a suite of sophisticated experimental techniques. Below are methodologies for two central biophysical assays used to characterize the STING-ligand interaction.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics (association rate, kon; dissociation rate, koff) and determine the binding affinity (Kd) of small molecule ligands to the STING protein.

Methodology:

-

Chip Preparation: A purified, truncated construct of the human STING protein (e.g., residues 155-341, lacking the transmembrane domains) is immobilized onto a streptavidin-coated sensor chip via a biotin (B1667282) tag.[22]

-

Analyte Preparation: The ligand (e.g., 2',3'-cGAMP) is prepared in a series of precise concentrations in a suitable running buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.5, 1 mM TCEP, 2.5 mM MgCl2, 5% glycerol, 0.005% P20).[22]

-

Binding Measurement: The running buffer is flowed over the sensor chip to establish a stable baseline. The prepared analyte concentrations are then injected sequentially over the chip surface. Binding of the analyte to the immobilized STING protein causes a change in the refractive index at the surface, which is measured in real-time as response units (RU).[20]

-

Dissociation Measurement: Following the association phase, the running buffer is flowed over the chip again to monitor the dissociation of the analyte from the STING protein.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 binding model). This analysis yields the association rate (kon) and dissociation rate (koff). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.[20][21]

Caption: Standard workflow for a Surface Plasmon Resonance (SPR) experiment.

Cellular STING Activation Assays

Objective: To measure the functional activation of the STING pathway within a cellular context in response to agonist stimulation.

Methodology:

-

Cell Culture: Use a suitable cell line, such as the human monocytic cell line THP-1 or freshly isolated human peripheral blood mononuclear cells (PBMCs), which endogenously express the STING pathway components.[23] Alternatively, reporter cell lines can be engineered, for instance, by transducing cells with a construct where a luciferase reporter gene is driven by an interferon-stimulated promoter (e.g., ISG54).[24]

-

Agonist Treatment: Plate the cells and treat them with the STING agonist (e.g., 2',3'-cGAMP) or test compounds across a range of concentrations.[23]

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO2 to allow for pathway activation and downstream gene expression.[23]

-

Endpoint Measurement:

-

Cytokine Secretion: Harvest the cell culture supernatants and measure the concentration of a key downstream cytokine, such as Interferon-β (IFNβ), using a conventional sandwich ELISA.[23]

-

Reporter Gene Expression: For reporter cell lines, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.[24][25]

-

Phosphorylation Status: Lyse the cells and perform Western blotting to detect the phosphorylated forms of key signaling proteins like TBK1 and IRF3.[10]

-

-

Data Analysis: Plot the measured response (e.g., IFNβ concentration, luciferase activity) against the agonist concentration to generate a dose-response curve. From this curve, determine key parameters such as the half-maximal effective concentration (EC50), which quantifies the potency of the agonist.[23]

Caption: General workflow for a cell-based STING activation assay.

References

- 1. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of cGAS and STING signaling during inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP-AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. benchchem.com [benchchem.com]

- 21. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assay in Summary_ki [bdb99.ucsd.edu]

- 23. aacrjournals.org [aacrjournals.org]

- 24. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Dichotomy of 2',3'-cGAMP and 3',3'-cGAMP: Implications for STING Activation and Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional distinctions between the two primary cyclic GMP-AMP (cGAMP) isomers: 2',3'-cGAMP and 3',3'-cGAMP. As key second messengers in the cGAS-STING pathway, a critical component of the innate immune system, understanding the nuanced differences between these molecules is paramount for researchers, scientists, and drug development professionals in the fields of immunology, oncology, and infectious diseases. This document will dissect their core structural dissimilarities, the resulting impact on STING (Stimulator of Interferator Genes) activation, and provide detailed experimental methodologies for their characterization.

The Core Structural Distinction: A Tale of Two Linkages

The fundamental difference between 2',3'-cGAMP and 3',3'-cGAMP lies in the phosphodiester bonds that cyclize the guanosine (B1672433) and adenosine (B11128) monophosphates. This seemingly subtle variation has profound consequences for the overall topology of the molecule and its ability to interact with its downstream effector, STING.

-

2',3'-cGAMP: This is the endogenous cGAMP isomer produced by mammalian cGAS (cyclic GMP-AMP synthase) upon detection of cytosolic DNA. It possesses a unique "mixed" phosphodiester linkage, comprising one 2'-5' bond and one 3'-5' bond.[1][2] This non-canonical arrangement results in a more compact and asymmetric structure.

-

3',3'-cGAMP: In contrast, this isomer, often of bacterial origin, contains two canonical 3'-5' phosphodiester linkages. This results in a more symmetric and extended conformation compared to its 2',3'-counterpart.

This critical difference in connectivity is the primary determinant of their differential biological activities.

Impact on STING Binding and Activation: A Lock and Key Paradigm

The structural disparity between the two cGAMP isomers directly translates into a significant difference in their ability to bind and activate the STING protein. The binding of cGAMP to the V-shaped dimer of STING's cyclic dinucleotide (CDN)-binding domain (CBD) is a prerequisite for the conformational changes that trigger downstream signaling.

2',3'-cGAMP's high-affinity binding induces a pronounced conformational change in STING, forcing the "lid" region of the CBD to close over the binding pocket. This "closed" conformation is essential for the subsequent oligomerization of STING dimers, a critical step in the activation of the downstream kinase TBK1 and the transcription factor IRF3, ultimately leading to the production of type I interferons and other inflammatory cytokines.

3',3'-cGAMP, on the other hand, exhibits a significantly lower binding affinity for human STING. While it can still interact with STING, it is a much less potent activator. The structural basis for this reduced affinity lies in its inability to induce the same "closed" conformation in the STING CBD. The symmetric nature of 3',3'-cGAMP does not optimally fit within the binding pocket to drive the necessary conformational changes for robust activation.

Quantitative Comparison of 2',3'-cGAMP and 3',3'-cGAMP

The following table summarizes the key quantitative differences between the two cGAMP isomers in their interaction with human STING.

| Parameter | 2',3'-cGAMP | 3',3'-cGAMP | Reference(s) |

| Binding Affinity (Kd) to human STING | ~3.79 nM | ~287 nM | [3] |

| STING Activation (IFN-β Induction EC50) | Potent (low µM range) | Significantly less potent | [4] |

| Induced STING Conformation | "Closed" | "Open" or partially closed | [5] |

Visualizing the Signaling Cascade

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: The cGAS-STING signaling pathway, highlighting the differential activation by 2',3'-cGAMP and 3',3'-cGAMP.

Figure 2: A generalized experimental workflow for comparing the biological activities of 2',3'-cGAMP and 3',3'-cGAMP.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC) for STING Binding

Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of 2',3'-cGAMP and 3',3'-cGAMP to purified STING protein.

Materials:

-

Purified recombinant human STING (C-terminal domain, residues 139-379)

-

2',3'-cGAMP and 3',3'-cGAMP stock solutions (high purity)

-

ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Sample Preparation:

-

Dialyze the purified STING protein against the ITC buffer overnight at 4°C.

-

Determine the precise concentration of STING using a spectrophotometer (A280) and the appropriate extinction coefficient.

-

Prepare cGAMP solutions in the final dialysis buffer to minimize buffer mismatch effects. Accurately determine the concentration of the cGAMP stock solutions.

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the STING protein solution (e.g., 20-50 µM) into the sample cell.

-

Load the cGAMP solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

-

Titration:

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

-

Perform a series of subsequent injections (e.g., 19 injections of 2 µL) with adequate spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the Kd, n, and ΔH.

-

Cellular Thermal Shift Assay (CETSA) for Intracellular Target Engagement

Objective: To assess the in-cell binding of 2',3'-cGAMP and 3',3'-cGAMP to endogenous STING by measuring changes in STING's thermal stability.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

2',3'-cGAMP and 3',3'-cGAMP

-

Digitonin (B1670571) for cell permeabilization

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

SDS-PAGE and Western blotting reagents

-

Anti-STING antibody and appropriate secondary antibody

Procedure:

-

Cell Treatment:

-

Culture THP-1 cells to the desired density.

-

Treat cells with either vehicle (control), 2',3'-cGAMP, or 3',3'-cGAMP at various concentrations for a specified time. Cell permeabilization with a low concentration of digitonin may be required for efficient intracellular delivery of cGAMP.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples to room temperature.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells using freeze-thaw cycles or sonication in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

-

-

Protein Analysis:

-

Collect the supernatant and determine the protein concentration.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-STING antibody.

-

-

Data Analysis:

-

Quantify the band intensities for STING at each temperature for the different treatment groups.

-

Plot the percentage of soluble STING as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of a ligand indicates target engagement and stabilization.

-

IFN-β Reporter Assay for STING Activation

Objective: To quantify the activation of the STING pathway by 2',3'-cGAMP and 3',3'-cGAMP by measuring the induction of an IFN-β promoter-driven reporter gene.

Materials:

-

HEK293T cells

-

Expression plasmid for human STING

-

IFN-β promoter-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

2',3'-cGAMP and 3',3'-cGAMP

-

Luciferase assay system

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293T cells with the STING expression plasmid, the IFN-β promoter-luciferase reporter plasmid, and the control plasmid.

-

-

Cell Stimulation:

-

After 24 hours, treat the transfected cells with a serial dilution of 2',3'-cGAMP or 3',3'-cGAMP. Include a vehicle-only control.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Plot the normalized luciferase activity against the concentration of each cGAMP isomer.

-

Calculate the EC50 value for each isomer, which represents the concentration required to achieve 50% of the maximal response.

-

Conclusion and Future Directions

The structural difference between the 2'-5'/3'-5' mixed phosphodiester linkage of 2',3'-cGAMP and the dual 3'-5' linkages of 3',3'-cGAMP is the cornerstone of their distinct biological activities. The unique conformation of 2',3'-cGAMP allows for high-affinity binding to STING and the induction of a "closed" conformation that is essential for robust downstream signaling and the induction of a potent innate immune response.

This in-depth understanding is crucial for the rational design of novel STING agonists and antagonists for therapeutic applications. For drug development professionals, targeting the specific conformational changes induced by 2',3'-cGAMP could lead to the development of more potent and specific immunomodulatory drugs for the treatment of cancer and infectious diseases. Conversely, inhibiting this interaction could be a viable strategy for autoimmune disorders characterized by aberrant STING activation. Future research should continue to explore the structure-activity relationships of cGAMP analogs to further refine our ability to manipulate this critical immune signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactome and proteome dynamics uncover immune modulatory associations of the pathogen sensing factor cGAS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of 2',3'-cGAMP with Human STING

This technical guide provides a comprehensive overview of the binding interaction between 2',3'-cyclic GMP-AMP (2',3'-cGAMP) and the human Stimulator of Interferon Genes (STING) protein. Tailored for researchers, scientists, and professionals in drug development, this document details the quantitative binding affinity, the associated signaling pathway, and the experimental methodologies used for its characterization.

Quantitative Binding Affinity

The interaction between 2',3'-cGAMP and human STING is characterized by a high binding affinity, a critical factor for its role as a potent second messenger in the innate immune system.[1][2] The equilibrium dissociation constant (K_d) is a key metric used to quantify this affinity, with lower K_d values indicating a stronger binding interaction.[1] 2',3'-cGAMP, the endogenous ligand for STING in mammalian cells, binds with significantly greater affinity than other cyclic dinucleotide isomers or bacterial-derived CDNs.[1][2][3]

Below is a summary of experimentally determined binding affinity values for 2',3'-cGAMP to wild-type human STING.

| Dissociation Constant (K_d) | Experimental Method | Reference(s) |

| 3.79 nM | Not Specified | [4][5] |

| 4.6 nM | Not Specified | [3] |

| 0.543 µM (543 nM) | Surface Plasmon Resonance (SPR) | [6] |

| 3.79 nM - 9.23 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | [1] |

Note: Variations in reported K_d values can arise from differences in experimental conditions, buffer compositions, and the specific constructs of the STING protein used (e.g., full-length vs. C-terminal domain).

The cGAS-STING Signaling Pathway

The binding of 2',3'-cGAMP to STING is the pivotal event that initiates a signaling cascade, leading to the production of type I interferons and other inflammatory cytokines. This pathway is a cornerstone of the innate immune response to cytosolic DNA, which can originate from pathogens or damaged host cells.[7][8][9]

Pathway Overview:

-

DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) acts as a cytosolic DNA sensor.[8] Upon binding to double-stranded DNA (dsDNA), cGAS becomes enzymatically active.[7]

-

2',3'-cGAMP Synthesis: Activated cGAS synthesizes the second messenger 2',3'-cGAMP from ATP and GTP.[8][9]

-

STING Activation: 2',3'-cGAMP binds to STING, which resides on the endoplasmic reticulum (ER) membrane as a dimer.[7][10] This binding induces a conformational change in STING.[4]

-

Translocation: Activated STING traffics from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[7][9][10]

-

TBK1 Recruitment and Activation: At the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8]

-

IRF3 Phosphorylation: TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[7][8]

-

Nuclear Translocation and Gene Expression: Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and initiates the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[7][8][9]

Experimental Protocols for Measuring Binding Affinity

Several biophysical techniques are employed to quantify the binding affinity between 2',3'-cGAMP and STING. The most common methods are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Fluorescence Polarization (FP) assays are also utilized, often in a competitive format.

SPR is an optical technique that measures real-time binding interactions by detecting changes in the refractive index on a sensor surface.[11] It allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the dissociation constant (K_d) can be calculated.

General Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 dextran (B179266) chip).

-

Activate the carboxymethyl groups on the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[11]

-

Immobilize a purified, biotinylated STING protein construct (e.g., residues 155-341) onto a streptavidin-coated sensor chip.[12] Covalent amine coupling is another common method.[11]

-

Deactivate any remaining active esters on the surface using an ethanolamine (B43304) solution.[11] A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding.[11]

-

-

Analyte Injection (Binding Measurement):

-

Prepare a series of precise dilutions of 2',3'-cGAMP in a suitable running buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 1 mM TCEP, 2.5 mM MgCl2, 0.005% P20).[12]

-

Inject the 2',3'-cGAMP solutions sequentially, from lowest to highest concentration, over both the ligand and reference flow cells at a constant flow rate (e.g., 100 µL/min).[12]

-

Each injection cycle consists of an association phase (analyte flowing over the chip) followed by a dissociation phase (running buffer flowing over the chip).[12]

-

-

Data Analysis:

-

The instrument records the binding response in Resonance Units (RU) over time, generating a sensorgram.

-

After subtracting the reference channel signal, the resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software.[12]

-

This analysis yields the kinetic parameters k_on and k_off, and the affinity constant K_d (K_d = k_off / k_on).

-

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including K_d, binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[13][14]

General Protocol:

-

Sample Preparation:

-

Express and purify the C-terminal domain of human STING (e.g., residues 139-379), as this domain mediates cGAMP binding.[2]

-

Prepare solutions of the STING protein and 2',3'-cGAMP in the exact same buffer to avoid heats of dilution. A common buffer is PBS or HEPES-based.[15] All solutions must be thoroughly degassed.

-

By convention, the STING protein ("macromolecule") is placed in the sample cell, and the 2',3'-cGAMP ("ligand") is loaded into the injection syringe at a concentration typically 10-15 times that of the protein.[15][16]

-

-

Titration:

-

The instrument maintains a constant temperature in the sample and reference cells.

-

A series of small, precise injections (e.g., 8-10 µL) of the 2',3'-cGAMP solution are made into the STING solution in the sample cell.[13]

-

After each injection, the instrument measures the heat change required to return the sample cell to the same temperature as the reference cell.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrating the area under each peak gives the heat change for that injection.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.

-

This curve is then fitted to a binding model (e.g., one set of sites) using analysis software (e.g., Origin) to determine K_d, n, and ΔH.[14]

-

FP assays measure changes in the tumbling rate of a fluorescently labeled molecule in solution.[17] For the STING-cGAMP interaction, a competitive assay format is often used, as 2',3'-cGAMP itself is not fluorescent.

General Protocol:

-

Reagent Preparation:

-

Prepare a fluorescently labeled cyclic dinucleotide probe that is known to bind STING (e.g., fluorescein-labeled c-di-GMP, F-c-di-GMP).[18]

-

Prepare purified human STING protein.

-

Prepare a serial dilution of the unlabeled competitor, 2',3'-cGAMP.

-

Prepare an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).[19]

-

-

Assay Procedure:

-

In a microplate, add fixed concentrations of the STING protein and the fluorescent probe (F-c-di-GMP).[19] The concentrations should be chosen to ensure a significant polarization signal upon binding.

-

Add the serially diluted 2',3'-cGAMP to the wells.

-

Include control wells: "maximum polarization" (STING + probe, no competitor) and "minimum polarization" (probe only, no STING).[19]

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a suitable plate reader.[19]

-

As the concentration of 2',3'-cGAMP increases, it displaces the fluorescent probe from STING, causing the probe to tumble more rapidly and thus decreasing the polarization signal.[18]

-

Plot the polarization values against the logarithm of the 2',3'-cGAMP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 2',3'-cGAMP that displaces 50% of the fluorescent probe). The IC50 can then be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. epidermal-growth-factor-receptor-peptide-985-996.com [epidermal-growth-factor-receptor-peptide-985-996.com]

- 5. crispr-casx.com [crispr-casx.com]

- 6. Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay in Summary_ki [bdb99.ucsd.edu]

- 13. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 16. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 17. m.youtube.com [m.youtube.com]

- 18. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

downstream signaling pathways of 2',3'-cGAMP-STING axis

An In-depth Technical Guide to the Downstream Signaling Pathways of the 2',3'-cGAMP-STING Axis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.[1][2] The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to dsDNA, synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1][3] 2',3'-cGAMP then binds to STING, a transmembrane protein resident in the endoplasmic reticulum (ER).[4] This binding event triggers a significant conformational change in STING, leading to its oligomerization and translocation from the ER through the Golgi apparatus to perinuclear vesicles.[4][5][6] This trafficking is essential for the activation of downstream signaling cascades that orchestrate a potent immune response. This guide provides a detailed overview of the canonical and non-canonical downstream signaling pathways emanating from the activated 2',3'-cGAMP-STING axis.

Canonical STING Signaling: The TBK1-IRF3 and NF-κB Axes

Upon activation and trafficking, STING serves as a scaffold to recruit and activate key downstream kinases, primarily TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).[6][7][8] This leads to the activation of two major transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-κB (NF-κB), which together drive the expression of Type I interferons (IFN-I) and a host of pro-inflammatory cytokines.[2][9][10][11]

The TBK1-IRF3 Axis

The recruitment of TBK1 to the STING C-terminal tail (CTT) results in its trans-autophosphorylation and activation.[12] Activated TBK1 then phosphorylates STING itself, with a crucial site being Serine 366 (in human STING).[13][12][14] This phosphorylation event creates a docking site for IRF3.[12][15] STING functions as a scaffold, bringing TBK1 and IRF3 into close proximity to facilitate the phosphorylation and activation of IRF3.[15][16] Phosphorylated IRF3 dissociates from the complex, forms a dimer, and translocates to the nucleus.[1][4][10] In the nucleus, the IRF3 dimer drives the transcription of IFN-I genes (e.g., IFNB1) and other interferon-stimulated genes (ISGs).[1][11][17]

The NF-κB Axis

STING activation also leads to the induction of the NF-κB pathway.[9][10] While TBK1 is a primary activator of IRF3, both TBK1 and its homolog IKKε can contribute to the activation of the IKK complex downstream of STING.[6][10] The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus.[18] Nuclear NF-κB promotes the expression of numerous pro-inflammatory cytokines, such as TNF, IL-1β, and IL-6.[18] Interestingly, recent evidence suggests that STING signaling to NF-κB occurs with delayed kinetics from late endolysosomal compartments, using IRF3 as an adaptor to recruit the E3 ubiquitin ligase TRAF6.[19] There is also a cGAS-independent, non-canonical pathway where nuclear DNA damage leads to STING activation by ATM and IFI16, resulting in TRAF6-mediated K63-linked ubiquitination of STING and preferential activation of NF-κB.[20][21]

Caption: Canonical 2',3'-cGAMP-STING signaling activates both IRF3 and NF-κB pathways.

Data Summary: Key Post-Translational Modifications in Canonical STING Signaling

| Protein | Modification | Key Residue(s) (Human) | Effector Kinase/Ligase | Downstream Effect |

| STING | Phosphorylation | Ser366 | TBK1 | Recruitment of IRF3.[13][12][14] |

| K63-Ubiquitination | Lys224 | TRAF6 | NF-κB Activation (non-canonical DNA damage response).[20][21] | |

| IRF3 | Phosphorylation | Ser/Thr Cluster (aa 385-420) | TBK1 | Dimerization, nuclear translocation, and transcriptional activity.[1][10] |

| IκBα | Phosphorylation | Ser32, Ser36 | IKK Complex | Ubiquitination and proteasomal degradation, releasing NF-κB. |

Non-Canonical STING Signaling: Autophagy and Cell Death

Beyond the canonical induction of interferons and cytokines, STING activation triggers several other critical cellular processes, including autophagy and programmed cell death.[6][9][22] These outcomes are not mutually exclusive and can vary significantly between different cell types and contexts.[9]

STING-Induced Autophagy

The cGAS-STING pathway can induce autophagy through both canonical and non-canonical mechanisms.[22][23] Autophagy, a cellular recycling process, can serve as a negative feedback loop by targeting STING for degradation to attenuate the immune response.[22] Conversely, it can be a direct effector mechanism to eliminate intracellular pathogens.[22]

-

Canonical Autophagy: STING activation can trigger ER stress, which in turn can inhibit the mTOR signaling pathway, a master negative regulator of autophagy.[3][22][23]

-

Non-Canonical Autophagy: Activated STING can translocate to the ER-Golgi intermediate compartment (ERGIC) and directly recruit WIPI2, a key protein for LC3 lipidation and autophagosome formation.[5][24] This process can occur independently of the upstream canonical autophagy machinery.[5]

Caption: STING activation induces autophagy via canonical and non-canonical pathways.

STING-Mediated Cell Death

Activation of STING can trigger multiple forms of programmed cell death, including apoptosis and necrosis, which can be crucial for eliminating infected cells and maintaining immune homeostasis.[9][25]

-

Apoptosis: In certain cells, such as T cells, STING activation can induce ER stress leading to apoptosis.[9][25] Additionally, STING can promote the formation of an IRF3-Bax complex, which triggers the mitochondrial apoptosis pathway.[9][26]

-

Necrosis/Inflammasome Activation: STING can traffic to the lysosome, where it may induce membrane permeabilization and potassium (K+) efflux.[9] This efflux is a potent trigger for the activation of the NLRP3 inflammasome, leading to pyroptotic cell death.[9][26]

-

Ferroptosis: Recent studies have linked STING activation to ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, particularly in the context of pancreatic cancer.[27]

Caption: Activated STING can induce multiple distinct cell death pathways.

Experimental Protocols

Investigating the STING pathway requires a combination of molecular and cellular biology techniques to stimulate the pathway and measure its outputs.

Protocol 1: In Vitro Activation of the STING Pathway

This protocol describes the standard method for activating the STING pathway in cultured cells using dsDNA transfection.[28][29]

Materials:

-

Target cells (e.g., Mouse Embryonic Fibroblasts (MEFs), THP-1 monocytes)

-

Herring Testis DNA (HT-DNA) or synthetic dsDNA oligonucleotides (e.g., ISD)

-

Transfection reagent suitable for nucleic acids (e.g., Lipofectamine 2000, jetPRIME®)

-

Opti-MEM or other serum-free medium

-

Complete cell culture medium

Procedure:

-

Cell Seeding: Seed target cells in a 24-well plate to be 75-90% confluent on the day of transfection.[30]

-

Transfection Complex Preparation: a. For each well, dilute a defined amount of dsDNA (e.g., 1 µg) into serum-free medium. b. In a separate tube, dilute the transfection reagent into serum-free medium according to the manufacturer's instructions. c. Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.[30][31]

-

Cell Transfection: a. Gently add the DNA-transfection reagent complexes dropwise to the cells in each well. b. Swirl the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C with 5% CO2 for the desired time period.

Protocol 2: Assessment of STING Pathway Activation by Western Blot

This protocol details the detection of key phosphorylated signaling proteins, a hallmark of pathway activation.[32][28]

Materials:

-

Stimulated cell pellets from Protocol 1

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3

-

Housekeeping primary antibody (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse cell pellets on ice using RIPA buffer with inhibitors.[32]

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.[32]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]

-

Detection: Wash the membrane three times with TBST, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[32]

Workflow Diagram for Experimental Analysis

Caption: A typical experimental workflow for studying STING pathway activation in vitro.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The interplay between autophagy and cGAS-STING signaling and its implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. Relationship between the cGAS-STING and NF-κB pathways-role in neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. STING signals to NF-κB from late endolysosomal compartments using IRF3 as an adaptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Non-canonical Activation of the DNA Sensing Adaptor STING by ATM and IFI16 Mediates NF-κB Signaling after Nuclear DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Non-canonical Activation of the DNA Sensing Adaptor STING by ATM and IFI16 Mediates NF-κB Signaling after Nuclear DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. The mechanism of DNA sensor cGAS-STING regulating autophagy-related signal pathways | bioRxiv [biorxiv.org]

- 24. STING directly recruits WIPI2 for autophagosome formation during STING-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [PDF] STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. STING in tumors: a focus on non-innate immune pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bio-protocol.org [bio-protocol.org]

- 32. benchchem.com [benchchem.com]

The Cellular Response to 2',3'-cGAMP Stimulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP (2',3'-cGAMP) is a pivotal second messenger in the innate immune system, primarily known for its role in orchestrating the cellular response to cytosolic DNA. Synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of double-stranded DNA (dsDNA) in the cytoplasm—a hallmark of viral or bacterial infection, as well as cellular damage—2',3'-cGAMP initiates a signaling cascade that results in the production of type I interferons and other inflammatory cytokines. This guide provides a comprehensive technical overview of the cellular signaling pathways activated by 2',3'-cGAMP, quantitative data on these responses, and detailed experimental protocols for their study.

Core Signaling Pathways

The primary cellular receptor for 2',3'-cGAMP is the Stimulator of Interferon Genes (STING), an endoplasmic reticulum (ER)-resident transmembrane protein. Upon binding 2',3'-cGAMP, STING undergoes a conformational change, dimerizes, and translocates from the ER to the Golgi apparatus. This initiates a cascade of downstream signaling events.

Canonical cGAS-STING Signaling Pathway

The canonical STING pathway is the most well-characterized response to 2',3'-cGAMP stimulation. It leads to the activation of the transcription factors IRF3 and NF-κB, culminating in the expression of type I interferons and other pro-inflammatory cytokines.[1][2]

Key steps in the canonical pathway include:

-

STING Activation and Translocation: Binding of 2',3'-cGAMP to the STING dimer in the ER induces its translocation to the ER-Golgi intermediate compartment (ERGIC) and then to the Golgi.

-

TBK1 Recruitment and Activation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms a dimer, which then translocates to the nucleus.

-

NF-κB Activation: STING activation also leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB.

-

Gene Transcription: In the nucleus, both IRF3 and NF-κB bind to their respective response elements in the promoters of target genes, driving the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines and chemokines (e.g., CXCL10).[3]

Non-Canonical Signaling Pathways

In addition to the canonical interferon response, 2',3'-cGAMP stimulation can trigger other cellular processes.

2',3'-cGAMP can induce autophagy, a cellular recycling process, independently of the TBK1-IRF3 axis.[4] This pathway is thought to be a more ancient function of STING signaling.

-

STING Translocation to ERGIC: Upon 2',3'-cGAMP binding, STING moves to the ER-Golgi intermediate compartment (ERGIC).

-

LC3 Lipidation: The STING-containing ERGIC serves as a membrane source for the lipidation of LC3-I to LC3-II, a key step in autophagosome formation.[4] This process is dependent on ATG5 and WIPI2 but not the classical autophagy initiators ULK1 and Beclin-1.

-

Autophagosome Formation: The formation of double-membraned autophagosomes engulfs cytoplasmic contents.

-

Lysosomal Degradation: Autophagosomes fuse with lysosomes to form autolysosomes, where the contents are degraded.

Quantitative Data on Cellular Responses

The following tables summarize quantitative data on the cellular response to 2',3'-cGAMP stimulation from various studies. It is important to note that these values can vary depending on the cell type, experimental conditions, and delivery method of 2',3'-cGAMP.

Table 1: Dose-Response of 2',3'-cGAMP on Cytokine and Chemokine Production

| Cell Type | Cytokine/Chemokine | EC50 / Effective Concentration | Assay Method | Reference |

| THP-1 monocytes | IFN-β | ~75 µM | HTRF | |

| Human PBMCs | IFN-β | 10 µg/mL (~14.4 µM) | ELISA | [5] |

| Mouse BMDMs | IFN-β | 10 µg/mL (~14.4 µM) | ELISA | [6] |

| THP-1 monocytes | CXCL10 | Not specified, significant at 10 µM | ELISA | [3] |

Table 2: Kinetics of STING Pathway Activation

| Cell Type | Analyte | Peak Activation Time | Assay Method | Reference |

| THP-1 monocytes | p-STING (Ser366) | 4 hours | HTRF | |

| THP-1 monocytes | p-TBK1 (Ser172) | 3-6 hours | Western Blot | [1][7] |

| THP-1 monocytes | p-IRF3 (Ser396) | 3-6 hours | Western Blot | [1][7] |

| BJ cells | LC3-II accumulation | 4-8 hours | Western Blot | [4] |

| HEK293T cells | ISRE Reporter Activity | 6 hours | Luciferase Assay | [1] |

Table 3: Comparative Potency of Cyclic Dinucleotides

| Cell Type | Readout | Relative Potency | Assay Method | Reference |

| THP-1 monocytes | STING Binding (Ki) | 2',3'-cGAMP > c-di-GMP > c-di-AMP | HTRF | |

| Human PBMCs | IFN-α production | 2',3'-cGAMP and 3',3'-cGAMP > c-di-GMP | ELISA | [5] |

| Drosophila S2 cells | Antiviral response | 2',3'-cGAMP is a more potent agonist than 3',3'-CDNs | Reporter Assay | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular response to 2',3'-cGAMP stimulation.

Western Blotting for Phosphorylated Signaling Proteins (p-STING, p-TBK1, p-IRF3)

This protocol is used to detect the phosphorylation and activation of key proteins in the STING signaling pathway.

Materials:

-

Cell line of interest (e.g., THP-1, HEK293T, MEFs)

-

2',3'-cGAMP

-